molecular formula C14H12F3N3O2 B2963571 N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034446-72-3

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2963571
CAS RN: 2034446-72-3
M. Wt: 311.264
InChI Key: KFZHELBONKQSEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. Notably, catalytic protodeboronation of alkyl boronic esters has been utilized, employing a radical approach. This method allows for the functionalization of boronic esters, leading to the formation of N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide . Additionally, environmentally friendly techniques have been explored, enabling the synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates, which could potentially be adapted for the synthesis of our target compound .

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds

Several studies have been dedicated to synthesizing novel compounds derived from pyrimidine structures and evaluating their biological activities. For instance, novel derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, showing significant activity in various models (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research explored the design and synthesis of a small molecule histone deacetylase (HDAC) inhibitor, highlighting its selective inhibition of HDACs and its promise as an anticancer drug (Zhou et al., 2008). Additionally, N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified for their activity in animal models of epilepsy and pain (Amato et al., 2011).

Chemical Characterization and Potential Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized and characterized for their anti-influenza A virus (subtype H5N1) activity, with several compounds showing significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020). This demonstrates the potential of such compounds in addressing viral infections.

Exploration of Pharmacokinetic Properties

Research on the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients has provided insights into the main metabolic pathways, highlighting the importance of understanding the pharmacokinetics of such compounds for clinical applications (Gong, Chen, Deng, & Zhong, 2010).

Antioxidant and Anti-Inflammatory Activities

Studies on pyrimidine and thiophene derivatives have shown promising antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Lahsasni, Al-Hemyari, Ghabbour, Nasser Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018). This highlights the diverse pharmacological potential of compounds synthesized from pyrimidine structures.

properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-11(2-4-12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZHELBONKQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CN=CN=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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